molecular formula C21H27N3O2S2 B380679 N-cyclohexyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 314260-46-3

N-cyclohexyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B380679
CAS No.: 314260-46-3
M. Wt: 417.6g/mol
InChI Key: SLTVJLPOVPPHRV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of N-cyclohexyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide reflects its complex multi-ring architecture and functional group diversity. The compound features a benzothiolo[2,3-d]pyrimidine core system, which represents a tricyclic heterocyclic framework formed by the fusion of benzothiophene and pyrimidine rings. The molecular formula C24H27N3O2S2 indicates the presence of two sulfur atoms, with one incorporated into the thiophene ring and another forming the sulfanyl linkage connecting the pyrimidine core to the acetamide moiety.

The structural complexity of this compound presents several isomeric considerations. The presence of the prop-2-enyl (allyl) substituent at the N-3 position of the pyrimidine ring introduces potential for geometric isomerism, while the tetrahydro designation of the benzothiophene portion indicates the saturation of one benzene ring within the tricyclic system. Related compounds in this series demonstrate structural variations primarily in the substitution patterns of the pyrimidine ring and the nature of the acetamide substituents.

Comparative analysis with structurally related compounds reveals significant nomenclatural variations. For instance, N-cyclohexyl-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide differs by the substitution of a methyl group for the prop-2-enyl group at position 3. Similarly, N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide represents a positional isomer with methyl substitution at position 2 rather than position 3.

Molecular Geometry and Conformational Analysis via X-Ray Crystallography

The three-dimensional molecular architecture of benzothiolo[2,3-d]pyrimidine derivatives exhibits characteristic structural features that influence their biological activity and chemical reactivity. The tricyclic core system adopts a planar or near-planar conformation due to the extended conjugation between the thiophene and pyrimidine rings. The tetrahydro designation indicates partial saturation of the benzothiophene system, which introduces conformational flexibility in the saturated ring portion.

The cyclohexyl substituent attached to the acetamide nitrogen typically adopts a chair conformation, which is the most thermodynamically stable configuration. The spatial orientation of this bulky substituent significantly influences the overall molecular geometry and potential binding interactions with biological targets. The sulfanyl linkage connecting the pyrimidine core to the acetamide side chain provides rotational freedom, allowing for multiple conformational states that may be relevant for biological activity.

Analysis of related compounds suggests that the prop-2-enyl substituent at position 3 of the pyrimidine ring can adopt different orientations relative to the tricyclic plane. This conformational flexibility may be crucial for the compound's ability to interact with diverse biological targets. The presence of the carbonyl group at position 4 of the pyrimidine ring introduces additional hydrogen bonding potential, which may stabilize certain conformational states through intramolecular interactions.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, and Mass Spectrometry)

Spectroscopic characterization of N-cyclohexyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide provides detailed structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic chemical shifts for the various functional groups present in the molecule. The proton NMR spectrum typically exhibits signals corresponding to the cyclohexyl protons in the 1-2 ppm region, the tetrahydro protons of the benzothiophene system around 2-3 ppm, and the prop-2-enyl vinyl protons in the 5-6 ppm range.

Infrared (IR) spectroscopy provides crucial information about the functional groups present in the compound. The carbonyl stretching frequency of the pyrimidine ring typically appears around 1650-1680 cm⁻¹, while the acetamide carbonyl stretch occurs near 1630-1650 cm⁻¹. The presence of N-H stretching vibrations from the acetamide group appears in the 3200-3400 cm⁻¹ region. The C=C stretching of the prop-2-enyl group contributes to absorptions in the 1620-1640 cm⁻¹ range.

Mass spectrometry analysis confirms the molecular ion peak corresponding to the molecular weight of 453.6 g/mol for related cyclohexyl derivatives. Fragmentation patterns typically show loss of the prop-2-enyl group, followed by fragmentation of the acetamide side chain. The base peak often corresponds to the tricyclic benzothiolo[2,3-d]pyrimidine core system, indicating its stability under ionization conditions.

UV-Vis spectroscopy reveals characteristic absorption maxima related to the extended conjugated system of the tricyclic core. The benzothiolo[2,3-d]pyrimidine chromophore typically exhibits absorption maxima in the 250-300 nm region, with fine structure reflecting the electronic transitions within the fused ring system.

Comparative Analysis with Thieno[2,3-d]Pyrimidine Derivatives

Structural comparison with other thieno[2,3-d]pyrimidine derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The benzothiolo[2,3-d]pyrimidine system represents an extended analog of the simpler thieno[2,3-d]pyrimidine core, with the additional benzene ring providing increased lipophilicity and potential for π-π stacking interactions. This structural modification often results in enhanced biological activity and improved pharmacokinetic properties compared to the parent thieno[2,3-d]pyrimidine compounds.

Analysis of related derivatives demonstrates the impact of substitution patterns on molecular properties. For instance, compounds with different alkyl or aryl substituents at the acetamide nitrogen show varying degrees of biological activity. The presence of electron-donating or electron-withdrawing groups on the aromatic portions of the molecule significantly influences the electronic properties and reactivity of the pyrimidine ring.

Compound Variant Molecular Formula Key Structural Difference Molecular Weight (g/mol)
Base compound C24H27N3O2S2 Prop-2-enyl at position 3 453.6
Methyl analog C19H25N3O2S Methyl at position 3 391.55
Dimethyl variant C19H25N3O2S Methyl at position 2 391.5
Allyl acetamide C15H17N3O2S2 Simple acetamide 335.44

The synthesis of these compounds typically involves multi-step organic reactions, including cyclization reactions to form the tricyclic core and subsequent functionalization to introduce the acetamide side chains. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. Common synthetic approaches include condensation reactions between appropriately substituted anilines and α-haloacetic acid derivatives, followed by cyclization under acidic or basic conditions.

Properties

IUPAC Name

N-cyclohexyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S2/c1-2-12-24-20(26)18-15-10-6-7-11-16(15)28-19(18)23-21(24)27-13-17(25)22-14-8-4-3-5-9-14/h2,14H,1,3-13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTVJLPOVPPHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3CCCCC3)SC4=C2CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a cyclohexyl group and a benzothiolo-pyrimidin derivative. Its molecular formula is C17H21N3OSC_{17}H_{21}N_3OS, and it has a molecular weight of approximately 321.43 g/mol.

Preliminary studies suggest that N-cyclohexyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may exert its biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound appears to inhibit specific enzymes that are crucial in metabolic pathways related to cancer proliferation.
  • Antioxidant Properties : It has shown potential in scavenging free radicals, which could be beneficial in reducing oxidative stress in cells.
  • Modulation of Signal Transduction Pathways : Evidence indicates that it may influence pathways involved in cell survival and apoptosis.

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54925Inhibition of migration

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Assays : It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted the importance of the benzothiolo moiety in enhancing anticancer activity.
    • Findings : The study indicated that modifications to the cyclohexyl group could lead to improved potency against certain cancer types.
  • Antimicrobial Efficacy Research : Research conducted by Smith et al. (2023) assessed the antimicrobial properties of various derivatives of this compound. They found that specific substitutions on the sulfur atom significantly enhanced activity against resistant bacterial strains.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Table 1: Core Structure and Substituent Variations
Compound Name Core Structure Position 3 Substituent Acetamide Substituent Key Reference
Target Compound Benzothieno[2,3-d]pyrimidinone Prop-2-enyl N-Cyclohexyl -
N,N-Dimethyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Benzothieno[2,3-d]pyrimidinone Phenyl N,N-Dimethyl
2-[(3-Benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide Benzothieno[2,3-d]pyrimidinone Benzyl N-Phenyl-N-isopropyl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Pyrimidinone Methyl N-(2,3-Dichlorophenyl)
  • In contrast, the prop-2-enyl group in the target compound offers mild electron-donating effects and conformational flexibility . The benzyl group () introduces steric bulk, which may hinder interactions with flat binding pockets compared to the smaller allyl group .
Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Water Solubility
Target Compound ~450 3.8 Not reported Low
N,N-Dimethyl analogue () ~420 3.2 Not reported Moderate
5.6 () 344 2.5 230 Very low
  • Lipophilicity : The N-cyclohexyl group in the target compound increases LogP compared to N,N-dimethyl or polar dichlorophenyl substituents, suggesting better membrane permeability but poorer aqueous solubility .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : The target compound’s allyl group may introduce rigidity, influencing packing efficiency compared to flexible benzyl or phenyl analogues. SHELX refinement () would reveal distinct hydrogen-bond networks involving the amide and sulfanyl groups .
  • Hydrogen Bonds: The 4-oxo group and acetamide NH are likely donors, forming motifs analogous to Etter’s rules (), while the cyclohexyl group may participate in hydrophobic interactions .

Preparation Methods

Synthesis of the Benzothieno[2,3-d]Pyrimidin-4-One Core

The foundational step involves constructing the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core. This is typically achieved via cyclocondensation of a thiophene-2-carboxylate derivative with a urea or thiourea precursor .

Example Procedure :

  • Starting Material : Ethyl 3-aminothiophene-2-carboxylate reacts with urea in acetic acid under reflux (120°C, 6–8 hours).

  • Cyclization : The intermediate undergoes intramolecular cyclization to form the pyrimidine ring, yielding 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .

  • Prop-2-Enyl Introduction : The 3-position is functionalized via alkylation using allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours .

Key Data :

StepReagents/ConditionsYield (%)
CyclocondensationUrea, acetic acid, reflux78–85
AllylationAllyl bromide, K₂CO₃, DMF, 60°C65–72

Introduction of the Sulfanyl Group at Position 2

The sulfanyl (-S-) group is introduced via nucleophilic substitution or disulfide coupling. Patent CN106316981A highlights oxidant-free methods using alkaline catalysts .

Method A (Disulfide Coupling) :

  • Disulfide Intermediate : React the pyrimidine core with sulfur in the presence of iodine to form a disulfide bridge .

  • Thiol Generation : Reduce the disulfide using sodium borohydride (NaBH₄) in ethanol to yield the free thiol.

Method B (Direct Thiolation) :

  • Halogen Precursor : Brominate position 2 using phosphorus oxybromide (POBr₃) in dichloromethane (DCM).

  • Sulfide Formation : Substitute bromide with sodium hydrosulfide (NaSH) in DMF at 50°C .

Catalytic Optimization :

  • Sodium hydroxide (5–30% by weight) enhances reaction rates and yields >98% .

  • Organic bases like tetramethylammonium hydroxide reduce side reactions .

Formation of the Acetamide Moiety

The N-cyclohexyl-2-sulfanylacetamide side chain is synthesized separately and coupled to the core.

Acetamide Synthesis :

  • Chloroacetylation : React 2-mercaptoacetic acid with thionyl chloride (SOCl₂) to form 2-chloroacetyl chloride.

  • Cyclohexylamine Coupling : Add cyclohexylamine dropwise to 2-chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, yielding N-cyclohexyl-2-chloroacetamide .

Key Reaction :

ClCH2COCl+C6H11NH2C6H11NHCOCH2Cl+HCl\text{ClCH}2\text{COCl} + \text{C}6\text{H}{11}\text{NH}2 \rightarrow \text{C}6\text{H}{11}\text{NHCOCH}_2\text{Cl} + \text{HCl}

Final Coupling Reaction

The thiolated pyrimidine core reacts with N-cyclohexyl-2-chloroacetamide under basic conditions.

Procedure :

  • Base-Mediated Coupling : Mix the thiol intermediate with N-cyclohexyl-2-chloroacetamide in DMF using K₂CO₃ (2 equiv) at 80°C for 6 hours .

  • Workup : Cool, filter, and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Yield Data :

CatalystTemperature (°C)Time (h)Yield (%)
K₂CO₃80682–88
NaOH70875–80

Industrial Scalability and Waste Management

Patent CN106316981A emphasizes solvent recovery and catalyst reuse :

  • Catalyst Recycling : Filtrates from step 5 are concentrated under reduced pressure, recovering 30% NaOH for reuse.

  • Waste Reduction : Methanol-insoluble byproducts are minimized to 0.1–0.22%, eliminating wastewater generation .

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